4'-Methyl-aurone

Description

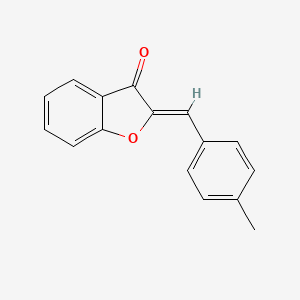

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2Z)-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-15-16(17)13-4-2-3-5-14(13)18-15/h2-10H,1H3/b15-10- |

InChI Key |

GMCTULLKJXDQBT-GDNBJRDFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Chemical Profile of 4 Methyl Aurone

Table 1: Chemical Identifiers and Properties of 4'-Methyl-aurone

| Identifier | Value |

|---|---|

| IUPAC Name | (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one |

| Synonyms | 4'-Methylaurone |

| Molecular Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol |

| CAS Number | 13196574 |

| Canonical SMILES | CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |

| Physical Description | Not specified in literature |

| Melting Point | 98-100 °C researchgate.net |

| Solubility | Not specified in literature |

Biosynthetic Pathways of Aurones in Natural Systems

Chalcone (B49325) Derivatives as Biosynthetic Precursors

The journey to aurone (B1235358) synthesis begins with chalcones, which are open-chain flavonoids that serve as pivotal intermediates in the biosynthesis of a wide array of plant secondary metabolites. iitr.ac.in Chalcones themselves are derived from the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS). nih.gov This initial step is a critical entry point into the flavonoid biosynthetic pathway. nih.gov

Specifically, 4,2′,4′,6′-tetrahydroxychalcone, commonly known as naringenin (B18129) chalcone, is a direct substrate for the biosynthesis of aurones. nih.gov Another important precursor is 2′,4′,6′,3,4-pentahydroxychalcone (PHC), which can also be converted into aurone structures. nih.gov The availability of these specific chalcone precursors is a determining factor for whether a plant can produce aurones. plos.org In essence, the structural foundation of the aurone molecule is laid down in the form of these chalcone derivatives, which then undergo further enzymatic modifications. encyclopedia.pubresearchgate.net

Enzymatic Catalysis in Aurone Formation

The conversion of chalcone precursors into the final aurone structure is a multi-step process orchestrated by specific enzymes. Two key players in this transformation are Chalcone 4'-O-Glucosyltransferase and Aureusidin (B138838) Synthase.

Role of Chalcone 4'-O-Glucosyltransferase

For aurone biosynthesis to proceed efficiently in vivo, the chalcone precursor must first be glucosylated. This crucial step is catalyzed by Chalcone 4'-O-glucosyltransferase (4'CGT). nih.gov This enzyme facilitates the transfer of a glucose molecule from UDP-alpha-D-glucose to the 4'-hydroxyl group of the chalcone. expasy.org In Antirrhinum majus (snapdragon), the enzyme Am4'CGT has been identified as essential for aurone production and the resulting yellow coloration of the flowers. nih.govcreative-enzymes.com

The glucosylation of the chalcone, forming a 4'-O-glucoside, occurs in the cytoplasm of the plant cell. nih.gov This modification serves a dual purpose. Firstly, it provides the direct substrate for the next enzyme in the pathway, aureusidin synthase. nih.gov Secondly, it prevents the chalcone from being acted upon by another enzyme, chalcone isomerase (CHI), which would otherwise divert the precursor towards the synthesis of other flavonoids like flavanones. nih.govmdpi.com This strategic glucosylation effectively channels the metabolic flow towards aurone formation. nih.govnih.gov

Key Characteristics of Chalcone 4'-O-Glucosyltransferase (4'CGT)

| Characteristic | Description | Source |

|---|---|---|

| Enzyme Commission Number | EC 2.4.1.286 | expasy.org |

| Function | Catalyzes the transfer of glucose to the 4'-hydroxyl group of chalcones. | nih.govexpasy.org |

| Substrates | 2',4,4',6'-tetrahydroxychalcone, 2',3,4,4',6'-pentahydroxychalcone | expasy.org |

| Cellular Localization | Cytoplasm | nih.gov |

| Significance | Essential for aurone biosynthesis in vivo; channels precursors away from other flavonoid pathways. | nih.govnih.gov |

Function and Characteristics of Aureusidin Synthase

Following glucosylation, the chalcone 4'-O-glucoside is transported to the vacuole, where the final steps of aurone synthesis take place. nih.gov The key enzyme in this stage is Aureusidin Synthase (AS), which was first identified in snapdragon as AmAS1. nih.govnih.gov Aureusidin synthase is a copper-containing glycoprotein (B1211001) that belongs to the plant polyphenol oxidase (PPO) family. nih.govwikipedia.org

This enzyme catalyzes the oxidative cyclization of the chalcone glucoside to form the aurone glucoside. nih.govwikipedia.org For instance, it converts 2',4,4',6'-tetrahydroxychalcone 4'-O-glucoside into aureusidin 6-O-glucoside. uniprot.org The reaction involves the hydroxylation of the B-ring of the chalcone, followed by the formation of the characteristic five-membered furanone ring of the aurone. wikipedia.org While some studies initially suggested a two-step process involving a peroxidase, it is now established that aureusidin synthase, a PPO homolog, is the primary catalyst for this conversion in many aurone-producing plants. uwec.eduresearchgate.net The enzyme exhibits specificity for chalcone substrates with particular hydroxylation patterns on the B-ring. researchgate.net

Key Characteristics of Aureusidin Synthase (AS)

| Characteristic | Description | Source |

|---|---|---|

| Enzyme Commission Number | EC 1.21.3.6 | wikipedia.org |

| Function | Catalyzes the oxidative cyclization of chalcones to form aurones. | nih.govwikipedia.org |

| Substrates | Glucosylated 2',4,4',6'-tetrahydroxychalcone and 2',3,4,4',6'-pentahydroxychalcone. | wikipedia.orguniprot.org |

| Cofactor | Binuclear copper (Cu2+) | wikipedia.org |

| Cellular Localization | Vacuole | nih.govwikipedia.org |

| Enzyme Family | Plant Polyphenol Oxidase (PPO) | nih.govnih.gov |

Evolutionary and Metabolic Context of Aurone Biosynthesis

Aurones are found in a relatively limited number of plant species, including members of the Asteraceae, Plantaginaceae, and Fabaceae families, as well as in some bryophytes. mdpi.comnih.gov The sporadic distribution of aurones across the plant kingdom suggests that the biosynthetic pathway for these compounds has evolved independently on multiple occasions. frontiersin.org This convergent evolution is supported by the finding that aurone synthases from different plant lineages can belong to different enzyme families, including both polyphenol oxidases and peroxidases. royalsocietypublishing.orgnih.gov

The evolution of aurone biosynthesis appears to be more dependent on the availability of the specific chalcone precursors rather than the evolution of the cyclization enzyme itself. plos.org The enzymes responsible for aurone formation, such as PPOs, are widespread in plants; however, only in a specific biochemical context where the appropriate chalcone substrates are produced can aurone accumulation occur. plos.org The development of aurone biosynthesis provided plants with a source of bright yellow pigments, which are thought to play a role in attracting pollinators. researchgate.netontosight.ai Furthermore, the presence of aurones in primitive plants like bryophytes suggests an ancient and important role for these compounds in the plant kingdom. mdpi.com The metabolic engineering of the aurone biosynthetic pathway has also been explored to create novel yellow-flowered ornamental plants. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 4 Methyl Aurone Derivatives

Influence of Methyl Substitution at the 4' Position on Biological Activity

The substitution pattern on the B-ring of the aurone (B1235358) scaffold is a critical determinant of biological activity. The presence of a methyl group at the 4'-position specifically has been shown to modulate the therapeutic potential of these compounds. For instance, in a series of (Z)-2-benzylidenebenzofuran-3-(2H)-ones, the nature and position of substituents on the B-ring significantly influenced their antiproliferative activity against various human cancer cell lines.

One notable example is (Z)-5,7-dichloro-4'-methyl-aurone , which demonstrated potent activity against the K562 human chronic myelogenous leukemia cell line, with an IC50 value of 20 μM. Current time information in Bangalore, IN. This activity was comparable to that of the standard drug, betulinic acid (IC50 = 15 μM). Current time information in Bangalore, IN. The placement of the methyl group at the 4'-position, in combination with other substituents on the A-ring, is thus a key factor in defining the cytotoxic profile of these aurone derivatives. Current time information in Bangalore, IN. Studies on other flavonoid types, such as chalcones, have also indicated that B-ring substitutions are pivotal for their biological effects. mdpi.com

Impact of A-Ring and B-Ring Substituents on Activity Profiles

Effect of Halogenation (e.g., Dichloro-4'-methyl-aurone)

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. frontiersin.org In the case of 4'-methyl-aurone, the introduction of halogen atoms has a profound effect. As mentioned, (Z)-5,7-dichloro-4'-methyl-aurone emerged as a highly active compound against the K562 cancer cell line. Current time information in Bangalore, IN. This highlights that the presence of chlorine atoms at the 5 and 7 positions of the A-ring, in conjunction with the 4'-methyl group on the B-ring, creates a potent pharmacophore for antiproliferative activity. Current time information in Bangalore, IN.

In broader studies of aurones and related flavonoids, halogenation has been shown to influence cytotoxicity, with the position of the halogen being a critical factor. nih.gov For example, placing halogens at the 6- or 7-positions of the aurone scaffold can lead to lower cytotoxicity compared to other positions. nih.gov The electron-withdrawing nature of halogens can significantly alter the electronic properties of the molecule, which in turn affects its interaction with biological targets. frontiersin.orgfrontiersin.org

Role of Hydroxyl and Methoxyl Groups in SAR

Hydroxyl (-OH) and methoxyl (-OCH3) groups are key players in the structure-activity relationships of flavonoids, including aurones. Their presence and position on both A and B rings are crucial for a range of biological activities, from antioxidant to anti-inflammatory and anticancer effects. sci-hub.se

The anti-inflammatory activity of aurones, for instance, is significantly modulated by these substitutions. It has been observed that a hydroxyl group at the C6 position is important for decreasing the synthesis of prostaglandin (B15479496) E2 (PGE2), a pro-inflammatory molecule. sci-hub.se Conversely, a methoxy (B1213986) group on the A-ring is beneficial for reducing the production of nitric oxide (NO), another inflammatory mediator. sci-hub.se For antileishmanial activity, aurones with methoxy groups at positions 4 and 6 of the A-ring and an electron-donating group (like a methyl or methoxy group) at the 2'-position of the B-ring showed potent activity.

Furthermore, the antioxidant capacity of flavonoids is strongly linked to the presence of hydroxyl groups, particularly the catechol (o-dihydroxy) structure in the B-ring. nih.gov The ability of these groups to donate hydrogen atoms is fundamental to their radical-scavenging properties. nih.gov

Significance of Amine and Carbamate (B1207046) Moieties in Multi-Targeting

The introduction of amine and carbamate functionalities into the aurone scaffold has been explored as a strategy to develop multi-target agents, particularly for complex diseases like Alzheimer's. sioc-journal.cn A series of aurones bearing these moieties were evaluated for their ability to inhibit cholinesterases and monoamine oxidases (MAO), two key targets in Alzheimer's disease therapy. sioc-journal.cn

The study revealed that aurones with a 6-methoxyl group on the A-ring were potent and selective inhibitors of MAO-B. sioc-journal.cn The carbamate group is a well-known pharmacophore in cholinesterase inhibitors like rivastigmine. Its incorporation into the aurone structure is a rational approach to imbue these compounds with acetylcholinesterase (AChE) inhibitory activity. The ability of these functionalized aurones to hit multiple targets underscores the strategic importance of amine and carbamate moieties in designing drugs for multifactorial diseases. sioc-journal.cn

Analysis of Arylureido Substitutions

The incorporation of an arylureido group, which contains a urea (B33335) (-NH-CO-NH-) moiety linked to an aromatic ring, represents an interesting modification of the aurone scaffold. While specific studies on this compound bearing an arylureido group are limited, related research provides valuable insights. A study on aurone derivatives identified a bis-phenylureido aurone as a potent inhibitor of α-glucosidase, an enzyme relevant to diabetes management. This compound demonstrated the highest α-glucosidase inhibition in its series, with an IC50 of 6.6 µM, suggesting that the phenylureido moiety can be highly beneficial for certain biological activities.

In the broader context of drug design, phenylurea derivatives are known to be potent antagonists for various receptors, such as the neuropeptide Y5 receptor. The urea linkage can participate in hydrogen bonding interactions within a biological target, contributing to binding affinity. The exploration of arylureido substitutions on the this compound framework is a promising avenue for developing novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methyl-Aurone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on aurone analogs to identify key structural features for specific activities, such as antimalarial effects. nih.gov

In one study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for aurone analogues as inhibitors of cytochrome b, a target in malaria parasites. nih.gov The models demonstrated good predictive ability and highlighted the importance of steric, electrostatic, and hydrogen bond acceptor fields for antimalarial activity. nih.gov Another QSAR analysis on aurone derivatives as antimalarial agents also resulted in a robust model for predicting inhibitory concentrations, leading to the synthesis of novel compounds with potent activity. These modeling studies provide a theoretical framework to guide the design and optimization of new methyl-aurone analogs with enhanced therapeutic properties. rsc.orgnih.gov

Data Tables

Table 1: Antiproliferative Activity of Selected Aurone Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| (Z)-5,7-dichloro-4'-methyl-aurone | K562 (Human Chronic Myelogenous Leukemia) | 20 µM | Current time information in Bangalore, IN. |

| Betulinic Acid (Standard) | K562 (Human Chronic Myelogenous Leukemia) | 15 µM | Current time information in Bangalore, IN. |

| (Z)-5,7,2'-trichloro-aurone | HCT 116 (Human Colorectal Tumor) | 36 µM | Current time information in Bangalore, IN. |

| (Z)-5,7,2'-trichloro-aurone | MCF-7 (Hormone-Dependent Breast Cancer) | 23 µM | Current time information in Bangalore, IN. |

Table 2: SAR Insights for Aurone Derivatives

| Substitution Moiety/Position | Observed Biological Effect | Target/Activity | Reference |

|---|---|---|---|

| -OH at C6 | Decreases PGE2 synthesis | Anti-inflammatory | sci-hub.se |

| -OCH3 on A-ring | Reduces NO production | Anti-inflammatory | sci-hub.se |

| -OCH3 at C4 & C6 (A-ring) and electron-donating group at C2' (B-ring) | Potent activity | Antileishmanial | |

| 6-Methoxyl group on A-ring | Potent and selective inhibition | MAO-B Inhibition | sioc-journal.cn |

| bis-phenylureido group | Potent inhibition (IC50 = 6.6 µM) | α-glucosidase Inhibition |

Advanced Computational and in Silico Studies of Aurone Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is crucial for understanding the structural basis of a ligand's biological activity and for structure-based drug design.

In the study of aurone (B1235358) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating the specific interactions that govern their inhibitory activities. For instance, docking studies have explored the potential of aurones as inhibitors for a variety of enzymes. A study on halogen-substituted aurones revealed good docking scores, ranging from -7.066 to -8.573 kcal/mol, indicating strong binding affinities. nih.gov Another investigation focused on 82 bioactive aurone derivatives and their inhibitory activity against human pancreatic lipase (B570770) (PDB ID: 1LPB), a key enzyme in fat digestion. nih.gov The results showed that 62 of these compounds successfully docked into the enzyme's catalytic active site, interacting with the crucial Ser152-Asp176-His263 catalytic triad (B1167595). nih.gov The top-scoring compound exhibited a docking score of -10.6 kcal/mol. nih.gov

Furthermore, molecular docking has been applied to understand the antimalarial properties of aurone analogues. These studies have targeted the Qo site of cytochrome b, a vital component in the electron transport chain of Plasmodium falciparum. nih.gov The simulations revealed key interactions with amino acid residues like His183 and His82, providing a theoretical basis for the observed antimalarial activity and guiding the design of new, more potent inhibitors. nih.gov Similarly, docking studies on heterocyclic derivatives containing pyrazole (B372694) moieties against the COX-2 enzyme have shown superior binding energies, suggesting their potential as anti-inflammatory agents. mdpi.com

These simulations not only predict binding affinity but also visualize the precise interactions, such as hydrogen bonds and hydrophobic interactions, between the aurone scaffold and the amino acid residues of the target protein. This detailed molecular insight is invaluable for optimizing lead compounds to improve their efficacy and selectivity.

Table 1: Examples of Molecular Docking Studies on Aurone Derivatives This table is interactive. Click on the headers to sort.

| Target Protein | PDB ID | Investigated Activity | Key Findings | Reference |

|---|---|---|---|---|

| Human Pancreatic Lipase | 1LPB | Anti-obesity | Interactions with catalytic triad (Ser152, Asp176, His263) were identified. | nih.gov |

| Cytochrome b (Qo site) | N/A | Antimalarial | Interactions with His183 and His82 residues were found to be crucial. | nih.gov |

| Various Cancer Cell Lines | N/A | Anticancer | Docking scores ranged from -7.066 to -8.573, indicating good binding affinity. | nih.gov |

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a detailed description of the electronic structure and properties of molecules. These methods are essential for understanding the intrinsic characteristics of aurone derivatives that dictate their reactivity, photophysical behavior, and biological function.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of atoms and molecules. researchgate.net It is particularly effective for medium to large-sized molecules like aurones, offering a balance between accuracy and computational cost. researchgate.net

To understand the interaction of aurones with light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. TDDFT is an extension of DFT used to calculate excited-state properties, such as electronic absorption and emission spectra. rsc.orgrsc.org

Researchers have used TDDFT to investigate aurone derivatives as potential fluorescent probes. rsc.orgrsc.org These studies involve evaluating the performance of various functionals, with B3LYP and PBE0 often identified as highly efficient for aurones. rsc.orgrsc.org The calculations can accurately reproduce experimentally observed absorption and emission wavelengths (λmax). rsc.orgrsc.org TDDFT analyses reveal that the lowest energy electronic transitions in aurones are typically π → π* transitions, often with a significant charge transfer (CT) character from the electron-donating part of the molecule to the electron-accepting part. rsc.org This information is critical for designing new aurones with specific optical properties for applications in imaging and sensing. beilstein-journals.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy and distribution of these orbitals are crucial for understanding the electronic and optical properties of a molecule. researchgate.net

The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity, greater polarizability, and a molecule that is considered "soft". researchgate.net Conversely, a large gap indicates high stability and lower reactivity (a "hard" molecule). researchgate.net In aurones, FMO analysis shows that the electron density in both HOMO and LUMO is typically delocalized across the entire π-conjugated system. tandfonline.com The HOMO-LUMO gap is directly related to the electronic transitions observed in UV-visible spectra; a smaller gap corresponds to a lower energy transition and a red-shift (longer wavelength) in the absorption maximum. tandfonline.com

Table 2: Calculated Frontier Orbital Energies (eV) for an Example Aurone Derivative This table is for illustrative purposes based on typical findings.

| Computational Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| DFT/B3LYP | -5.17 | -3.53 | 1.64 | researchgate.net |

| RHF | N/A | N/A | 9.77 | sapub.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. wolfram.com MEP is an invaluable tool for predicting a molecule's reactivity towards charged reactants. uni-muenchen.de

The MEP map uses a color scale to represent different potential values. Typically, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red. wolfram.com These often correspond to lone pairs on heteroatoms like oxygen or nitrogen. Regions of positive potential (electron-poor), which are prone to nucleophilic attack, are colored blue. Green areas represent neutral or non-polar regions. wolfram.com For aurone derivatives, MEP analysis helps to identify the most reactive sites. For example, the carbonyl oxygen of the benzofuranone ring typically appears as a region of high negative potential, making it a likely site for protonation or hydrogen bonding. nih.gov This analysis provides a visual guide to the molecule's reactive behavior, complementing the insights gained from FMO theory and experimental observations. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

In Silico Prediction of Biological Activities and Pharmacological Targets

Web-based tools and specialized software can predict a wide range of biological activities and potential pharmacological targets for a given chemical structure. clinmedkaz.orgbonviewpress.com For instance, the PASS (Prediction of Activity Spectra for Substances) online tool predicts a broad spectrum of possible pharmacological effects based on the structure of the input molecule. clinmedkaz.org Other platforms like SwissTargetPrediction can identify the most probable protein targets by comparing the query molecule to a database of known active compounds. clinmedkaz.org

A crucial aspect of in silico profiling is the prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions are vital for assessing the drug-likeness of a compound. For example, studies on aurone analogues designed as antimalarial agents have included ADMET analysis to ensure the newly designed compounds have favorable pharmacokinetic properties and low toxicity. nih.gov Similarly, in silico ADMET predictions for new Schiff base derivatives have been used to validate their potential for oral bioavailability. plos.org These predictive models help researchers to identify and filter out compounds with poor ADMET profiles early in the drug discovery process, saving significant time and resources. researchgate.net

Computational Analysis of Stereoisomerism (Z/E Isomers) Effects

The stereoisomerism of aurones, specifically the geometric (Z/E) isomerism at the exocyclic double bond, significantly influences their physicochemical properties and stability. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these effects. The Z-isomer is generally found to be the more thermodynamically stable form. researchgate.net

In one comprehensive study, DFT and Time-Dependent DFT (TDDFT) were used to analyze a series of aurone derivatives, including their Z and E isomers. tandfonline.com The investigation aimed to understand the structural and electronic differences between the stereoisomers. tandfonline.com For instance, research on compounds like Z-5,7-dichloro-4′-methyl-aurone confirmed the Z-isomeric form as the stable configuration through methods like X-ray crystallography, which aligns with computational findings that Z-isomers possess lower potential energy. researchgate.net

Computational models allow for the optimization of the ground-state geometries of both Z and E isomers, providing insights into their relative stabilities. mdpi.com Studies have indicated that Z-isomers of aurones are often energetically more favorable than their E-isomer counterparts. researchgate.net This difference in stability is a critical factor, as the geometry of the molecule can impact its interaction with biological targets and its photophysical behavior.

Table 1: Comparison of Isomer Properties This table summarizes the general findings from computational and experimental studies on the stereoisomerism of aurone derivatives.

| Property | Z-Isomer | E-Isomer | Reference |

|---|---|---|---|

| Stability | Generally more stable | Generally less stable | researchgate.net |

| Potential Energy | Lower | Higher | researchgate.net |

| Prevalence | More commonly synthesized and isolated | Less common | researchgate.net |

Computational Approaches for Photodynamic Therapy Potential

In silico methods are pivotal in screening and predicting the potential of molecules like 4'-Methyl-aurone and its derivatives as photosensitizers (PS) for Photodynamic Therapy (PDT). tandfonline.comnih.govbiorxiv.org PDT relies on a photosensitizer that, upon light activation, generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). nih.gov Computational chemistry, particularly DFT and TDDFT, provides a theoretical framework to evaluate the key photophysical properties that determine a molecule's suitability for PDT. tandfonline.com

A theoretical study on a series of aurone derivatives investigated their potential as PDT agents by calculating several critical parameters for both Z and E isomers. tandfonline.com The key properties assessed include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic transitions and reactivity of the molecule. tandfonline.com

One-Photon Absorption (OPA): An effective photosensitizer should absorb light in the "therapeutic window" (typically 600–850 nm) where tissue penetration is maximal. tandfonline.com While the studied aurones did not have OPA wavelengths in this ideal range, their other properties were still promising. tandfonline.com

Two-Photon Absorption (TPA): TPA allows for excitation with lower-energy light (e.g., near-infrared), which offers deeper tissue penetration. tandfonline.com The TPA cross-section (δ) is calculated to measure the efficiency of simultaneous two-photon absorption. tandfonline.com

Singlet-Triplet Energy Gap (ΔES-T): For the photosensitizer to generate singlet oxygen, it must efficiently transition from its excited singlet state (S₁) to an excited triplet state (T₁) via intersystem crossing (ISC). tandfonline.com The energy of the triplet state must be higher than the energy required to excite ground-state oxygen to its singlet state (~0.98 eV). tandfonline.com Computational studies confirmed that the aurone derivatives investigated all meet this essential criterion. tandfonline.com

Spin-Orbit Coupling (SOC): The rate of intersystem crossing is heavily influenced by the magnitude of the spin-orbit coupling constant between the singlet and triplet states. A larger SOC value indicates a more efficient ISC process, which is a desirable characteristic for a PDT photosensitizer. tandfonline.com

These computational investigations concluded that aurone derivatives possess the fundamental properties required for a photosensitizer in photodynamic therapy. tandfonline.com The findings indicate that all the studied systems, including different isomers and substituted compounds, exhibit a singlet-triplet energy gap sufficient for the necessary energy transfer to molecular oxygen. tandfonline.com

Table 2: Calculated Photophysical Properties of an Aurone Derivative (1a) for PDT Potential This table presents data from a computational study on a representative aurone molecule to predict its effectiveness in PDT. The calculations were performed using DFT/TDDFT with the B3LYP functional. tandfonline.com

| Property | Basis Set: 6-31G* | Basis Set: cc-pVDZ | Significance in PDT | Reference |

| OPA Wavelength (λmax) | 370.47 nm | 374.34 nm | Wavelength of maximum light absorption. | tandfonline.com |

| TPA Cross-Section (δmax) | 22.01 GM | 26.68 GM | Efficiency of two-photon absorption for deeper tissue penetration. | tandfonline.com |

| S₁ Energy | 3.01 eV | 2.97 eV | Energy of the first excited singlet state. | tandfonline.com |

| T₁ Energy | 2.11 eV | 2.08 eV | Energy of the first excited triplet state; must be >0.98 eV. | tandfonline.com |

| ΔES1-T1 | 0.90 eV | 0.89 eV | Energy gap between singlet and triplet states, affecting ISC. | tandfonline.com |

| Spin-Orbit Coupling (SOC) | 0.22 cm⁻¹ | 0.21 cm⁻¹ | Measures the efficiency of intersystem crossing (ISC). | tandfonline.com |

Analytical Methods for Structural Elucidation and Quantitative Analysis of Aurone Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon and hydrogen framework of the molecule. For 4'-Methyl-aurone, which exists as the more thermodynamically stable (Z)-isomer, specific chemical shifts (δ) in the proton (¹H) and carbon-13 (¹³C) NMR spectra are characteristic of its structure. bdpsjournal.org

In the ¹H NMR spectrum of (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one, the signals can be assigned to the specific protons within the molecule. bdpsjournal.org The methyl group protons on the B-ring typically appear as a singlet. The olefinic proton (=CH) also gives a characteristic singlet. The aromatic protons on both the benzofuranone system (A-ring) and the benzylidene moiety (B-ring) appear as multiplets in the aromatic region of the spectrum. bdpsjournal.org

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. bdpsjournal.org The carbonyl carbon (C=O) of the benzofuranone ring is typically observed at a downfield chemical shift. The carbons of the double bond and the aromatic rings also have characteristic chemical shifts. The methyl carbon of the tolyl group appears at an upfield chemical shift. bdpsjournal.org

Table 1: ¹H NMR Spectroscopic Data for (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one bdpsjournal.org

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.82–7.78 | m | 2H | Aromatic protons |

| 7.63 | dd, J = 8, 7, 1Hz | 1H | Aromatic proton |

| 7.32-7.17 | m | 4H | Aromatic protons |

| 6.87 | s | 1H | =CH |

| 2.39 | s | 3H | -CH₃ |

Spectra recorded in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one bdpsjournal.org

| Chemical Shift (δ ppm) | Assignment |

| 185.7 | C=O |

| 166.8 | C-2 |

| 147.1 | C-3a |

| 141.6 | C-4' |

| 136.8 | C-6 |

| 132.6 | C-1' |

| 129.8 | Aromatic C-H |

| 129.1 | Aromatic C-H |

| 127.1 | Aromatic C-H |

| 124.8 | Aromatic C-H |

| 123.2 | Aromatic C-H |

| 121.7 | Aromatic C-H |

| 114.2 | =CH |

| 113.2 | C-7a |

| 22.6 | -CH₃ |

Spectra recorded in CDCl₃ at 100 MHz.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the assignments by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of an aurone (B1235358) derivative will show characteristic absorption bands corresponding to the vibrations of its specific bonds. For this compound, key absorption bands would include the stretching vibration of the carbonyl group (C=O) in the five-membered ring, the C=C stretching of the exocyclic double bond and the aromatic rings, and the C-O stretching of the furan (B31954) ring. tandfonline.com The aliphatic C-H stretching from the methyl group will also be present. tandfonline.com

Table 3: Typical FTIR Absorption Bands for Aurone Derivatives tandfonline.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1700-1680 | C=O stretching | Ketone |

| ~1640-1600 | C=C stretching | Alkene, Aromatic |

| ~1260-1220 | C-O stretching | Aryl ether |

| ~3100-3000 | C-H stretching | Aromatic |

| ~3000-2850 | C-H stretching | Aliphatic |

Mass Spectrometry (MS, EI-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bdpsjournal.org It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected, confirming its molecular formula of C₁₆H₁₂O₂. In a study, the ESI-MS of (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one showed a peak at m/z = 237, corresponding to the [M+H]⁺ ion. bdpsjournal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aurones are known for their characteristic colors, which arise from their extended conjugated systems. nih.gov The UV-Vis spectrum of an aurone typically shows strong absorption bands in the UV and visible regions. nih.gov The absorption is due to π→π* transitions within the conjugated system. nih.govresearchgate.net The position of the maximum absorption (λmax) can be influenced by substituents on the aromatic rings. nih.gov Aurones generally absorb at longer wavelengths compared to their flavone (B191248) isomers. nih.govresearchgate.net For instance, glycosylated aurones have been reported to show characteristic UV-Vis absorptions at approximately 240, 322, and 398 nm. researchgate.net

X-ray Crystallography for Molecular Conformation and Isomerism

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method can unambiguously establish the molecular conformation and the stereochemistry of isomers. For aurones, the exocyclic double bond can exist in either (Z) or (E) configuration. nih.gov While the (Z)-isomer is generally considered to be the more thermodynamically stable and is more commonly isolated, X-ray crystallography provides the ultimate proof of the geometric isomerism. nih.gov Although a specific crystal structure for this compound was not found in the searched literature, X-ray crystallographic analyses of other aurone derivatives have confirmed the prevalence of the (Z)-conformation. rsc.orgresearchgate.net These studies reveal the planarity of the molecule and the spatial arrangement of the substituents.

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov For aurone synthesis, TLC is often used to follow the condensation reaction between a benzofuranone and a benzaldehyde. nih.gov The purity of the final product can be assessed by the presence of a single spot on the TLC plate. The choice of the mobile phase, typically a mixture of solvents like hexane (B92381) and ethyl acetate, is crucial for achieving good separation. scribd.compublish.csiro.au

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. mdpi.com Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of flavonoids, including aurones. mdpi.comnih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid like formic acid to improve peak shape. mdpi.combeilstein-journals.org HPLC can be used to determine the purity of this compound with high accuracy and can also be employed for its preparative separation. beilstein-journals.org

Strategies for Derivatization and Chemical Modification of Aurone Scaffolds

Tailored Functionalization for Enhanced Bioactivity and Selectivity

The biological activity of aurones can be significantly altered by the introduction of various functional groups onto the core scaffold. Structure-activity relationship (SAR) studies reveal that the type and position of substituents on both the benzofuranone system (A-ring) and the benzylidene moiety (B-ring) are critical determinants of potency and selectivity. nih.gov

Research into the anticancer properties of aurones has shown that modifying the B-ring can lead to compounds with enhanced activity. For instance, replacing the phenyl B-ring with a 2-arylthiazole system has yielded analogues with cytotoxic activities superior to doxorubicin (B1662922) against certain multidrug-resistant cancer cell lines. nih.gov The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups, like hydroxyl or methoxy (B1213986) moieties, is a common strategy to modulate the electronic properties of the scaffold and thereby its interaction with biological targets. nih.govresearchgate.net Studies on synthetic aurone (B1235358) derivatives have demonstrated that compounds with specific substitutions exhibit potent antitumor activity against cell lines like HeLa human cervical carcinoma. sioc-journal.cn

In the context of antimicrobial activity, derivatization has been used to develop new agents with improved properties over their natural counterparts. mdpi.com SAR analysis of antibacterial aurones indicates that the presence of hydroxyl groups or electron-withdrawing substituents is beneficial for activity, particularly against Gram-positive bacteria. researchgate.net The substitution pattern on the aurone scaffold dictates the compound's antimicrobial spectrum and efficacy. For example, certain quinoline-based aurone analogues have shown significant antibacterial and antifungal properties. mdpi.com

The table below summarizes key findings on how tailored functionalization impacts the bioactivity of the aurone scaffold.

Table 1: Research Findings on Functionalization for Enhanced Bioactivity

| Derivative Class | Key Modification | Target Bioactivity | Summary of Findings | Reference(s) |

|---|---|---|---|---|

| 2-Arylthiazole Aurones | Replacement of phenyl B-ring with 2-arylthiazole | Anticancer | Showed superior cytotoxicity compared to doxorubicin against resistant leukemia and breast cancer cell lines. | nih.gov |

| Substituted Aurones | Introduction of electron-withdrawing groups (e.g., halogens) or hydroxyls | Antibacterial | Found to be beneficial for inhibiting the growth of Gram-positive bacteria. | researchgate.net |

| Phenoxyethoxy-arylidene Benzofuranones | Ether linkage at the 3- or 4-position of the B-ring | Anticancer | Compounds exhibited varying levels of anticancer activity against 60 human tumor cell lines. | tandfonline.com |

Approaches for Modulating Solubility and Pharmacokinetic Attributes

A significant challenge in the development of natural product-based drugs is their often-poor solubility and suboptimal pharmacokinetic properties. Chemical modification of the aurone scaffold is a key strategy to overcome these limitations. researchgate.net The goal is to modulate physicochemical properties such as lipophilicity (logP) and polar surface area to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

One successful approach involves the introduction of aminoalkyl groups. For example, the synthesis of aurone Mannich base derivatives, which incorporates an amine functionality, has been shown to yield compounds with high predicted permeability across the blood-brain barrier (BBB). nih.gov This is crucial for developing agents targeting the central nervous system. Computational (in silico) ADMET predictions are often employed in early-stage research to analyze the pharmacokinetic profiles of newly synthesized derivatives, helping to identify candidates with favorable properties and high safety profiles. researchgate.net

In a study focused on multifunctional agents for Alzheimer's disease, representative aurone derivatives were specifically evaluated for their BBB permeability. The addition of side chains containing amine groups, such as in compounds 14e and 15b (a 4-hydroxyl aurone derivative and a 6-methoxyl aurone, respectively), resulted in good predicted BBB permeability, a critical attribute for neurotherapeutics. nih.gov

Table 2: Modulation of Pharmacokinetic Properties of Aurone Derivatives

| Compound/Series | Modification Strategy | Key Pharmacokinetic Attribute | Result | Reference(s) |

|---|---|---|---|---|

| Aurone Mannich base 7d | Introduction of a Mannich base (aminomethyl group) | Blood-Brain Barrier (BBB) Permeability | Showed high BBB permeability in a PAMPA-BBB assay. | nih.gov |

| 4-Hydroxyl Aurone 14e | Addition of a piperidin-1-ylethoxy side chain | Blood-Brain Barrier (BBB) Permeability | Displayed good predicted BBB permeability suitable for CNS targeting. | nih.gov |

Introduction of Multifunctional Moieties for Multi-Targeting Applications

The complexity of diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), which can modulate several biological targets simultaneously. The aurone scaffold is well-suited for this strategy, and derivatization can be used to incorporate various pharmacophores to create multifunctional agents. nih.govnih.gov

A prominent example is the design of aurone derivatives for Alzheimer's disease. By synthesizing a series of 4-hydroxyl aurone derivatives, researchers have developed compounds that exhibit a range of beneficial activities. nih.gov For instance, compound 14e , a 4'-hydroxy aurone derivative, not only showed remarkable inhibitory activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) but also strongly inhibited the self- and Cu²⁺-induced aggregation of the amyloid-beta peptide (Aβ₁₋₄₂). nih.gov Furthermore, it possessed high antioxidant activity and good metal-chelating abilities. nih.gov

Similarly, the introduction of Mannich base moieties has led to potent multifunctional agents. Compound 7d , an aurone Mannich base derivative, was found to be an outstanding inhibitor of acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. nih.gov Beyond its primary target, this compound also inhibited Aβ aggregation, displayed antioxidant and neuroprotective effects, and possessed metal-chelating properties. nih.gov These studies underscore how introducing specific functional groups can transform a simple aurone scaffold into a sophisticated MTDL.

Table 3: Multifunctional Activity of Selected Aurone Derivatives for Alzheimer's Disease

| Compound | Core Structure | Key Functions | Specific Activities | Reference(s) |

|---|---|---|---|---|

| 14e | 4'-Hydroxy-aurone | MAO-A/B Inhibition, Aβ Aggregation Inhibition, Antioxidant, Metal Chelation | MAO-A IC₅₀: 0.271 μM; MAO-B IC₅₀: 0.393 μM; 99.2% inhibition of self-induced Aβ aggregation at 25 μM. | nih.gov |

| 15b | 6-Methoxy-aurone | Selective MAO-B Inhibition, Metal Chelation | Showed excellent selectivity for MAO-B over MAO-A. | nih.gov |

| 7d | Aurone Mannich base | AChE Inhibition, Aβ Aggregation Inhibition, Antioxidant, Neuroprotection, Metal Chelation | HuAChE IC₅₀: 0.0371 μM; Significant neuroprotective effect against H₂O₂-induced cell injury. | nih.gov |

General Derivatization Techniques Applicable to Hydroxyl and Other Reactive Groups

A variety of chemical reactions can be employed to modify the aurone scaffold, with hydroxyl groups being one of the most common targets for derivatization due to their reactivity. These techniques allow for the introduction of diverse functionalities to fine-tune the molecule's properties. nih.gov

Alkylation/Etherification: Phenolic hydroxyl groups, such as those that could be present on the A or B rings of an aurone, are readily alkylated to form ethers. A common method involves reaction with brominated reagents, such as α-bromoacetophenones or various aminoalkyl halides, in the presence of a weak base like potassium carbonate. tandfonline.comnih.gov This technique is used to add bulky side chains or introduce amine functionalities.

Acylation: Acylation converts hydroxyl and amine groups into esters and amides, respectively. This is often done using perfluoro acid anhydrides like trifluoroacetic acid anhydride (B1165640) (TFAA), pentafluoropropionic acid anhydride (PFAA), or heptafluorobutyric acid anhydride (HFAA). researchgate.net These reactions typically produce stable and volatile derivatives, which can be useful for both modulating bioactivity and for analytical purposes such as gas chromatography. researchgate.net

Silylation: This technique involves replacing active hydrogen atoms in hydroxyl, carboxyl, and thiol groups with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). chemcoplus.co.jp Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA) are used to create TBDMS ethers, which are significantly more stable than TMS ethers. chemcoplus.co.jp Silylation is primarily used to increase the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

Mannich Reaction: This is a three-component condensation reaction involving an active acidic proton (present on the aurone ring), formaldehyde, and a secondary amine (such as dimethylamine, piperidine, or morpholine). nih.govutm.my The reaction introduces an aminomethyl group onto the scaffold, a valuable modification for enhancing basicity, improving water solubility, and introducing a handle for further functionalization. nih.gov

Table 4: Common Derivatization Techniques for Aurone Scaffolds

| Technique | Target Functional Group(s) | Typical Reagents | Purpose | Reference(s) |

|---|---|---|---|---|

| Etherification | Hydroxyl (-OH) | α-Bromoacetophenones, Aminoalkyl halides, K₂CO₃ | Introduce side chains to modulate bioactivity and pharmacokinetics. | tandfonline.comnih.gov |

| Acylation | Hydroxyl (-OH), Amine (-NH₂) | TFAA, PFAA, HFAA | Form stable esters/amides; improve volatility for GC analysis. | researchgate.net |

| Silylation | Hydroxyl (-OH), Carboxyl (-COOH), Thiol (-SH) | MBDSTFA, BSTFA, TMCS | Increase volatility and stability for GC-MS analysis. | chemcoplus.co.jpresearchgate.net |

| Mannich Reaction | Acidic C-H | Formaldehyde, Secondary Amines (e.g., Piperidine) | Introduce aminomethyl moieties to enhance solubility and bioactivity. | nih.govutm.my |

Future Directions and Emerging Avenues in 4 Methyl Aurone Research

Exploration of Novel Synthetic Pathways with Improved Efficiency

The classical synthesis of aurones, including 4'-Methyl-aurone, often involves the oxidative cyclization of 2'-hydroxychalcones or the condensation of benzofuranones with aromatic aldehydes. researchgate.netmdpi.com While effective, these methods can sometimes be limited by factors such as yield, reaction conditions, and the generation of byproducts. Future research should focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes to this compound and its derivatives.

Promising areas for exploration include:

Catalytic Approaches: The use of transition metal catalysts (e.g., gold, palladium) has shown promise in the synthesis of related heterocyclic compounds. nih.gov Investigating novel catalytic systems for the direct synthesis of this compound could lead to milder reaction conditions and improved yields.

Green Chemistry Methodologies: The development of synthetic protocols that utilize greener solvents (like water), microwave irradiation, or ultrasound could enhance the sustainability of this compound synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and product purity. Adapting existing batch methods or developing new synthetic pathways amenable to flow chemistry could be a significant step forward for the large-scale production of this compound.

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies would enable the rapid generation of a library of this compound analogs with varied substitution patterns. mdpi.com This would be invaluable for structure-activity relationship studies.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher efficiency, milder conditions, stereoselectivity | Screening of novel transition metal and organocatalysts |

| Green Chemistry | Reduced environmental impact, safer protocols | Use of aqueous media, microwave or ultrasonic assistance |

| Flow Chemistry | Scalability, improved control and safety, higher purity | Development of continuous flow-compatible reaction pathways |

| Diversity-Oriented Synthesis | Rapid generation of compound libraries for SAR studies | Combinatorial approaches and solid-phase synthesis |

In-depth Mechanistic Elucidation of Observed Bioactivities

Aurones have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov For instance, a related compound, Z-5,7-dichloro-4′-methyl-aurone, has demonstrated notable activity against the K562 human chronic myelogenous leukemia cell line. researchgate.net A critical future direction is to move beyond preliminary screening and delve into the specific molecular mechanisms by which this compound exerts its biological effects.

Key areas for mechanistic investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein targets of this compound.

Enzyme Inhibition Studies: Given that many flavonoids are known enzyme inhibitors, assessing the inhibitory activity of this compound against key enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes, is a logical step. nih.gov

Signaling Pathway Analysis: Employing molecular biology techniques like Western blotting, qPCR, and reporter gene assays to determine the impact of this compound on specific cellular signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).

Cellular Process Investigation: Studying the effects of this compound on fundamental cellular processes such as apoptosis, cell cycle progression, autophagy, and oxidative stress.

The following table outlines potential bioactivities and corresponding mechanistic studies for this compound:

| Potential Bioactivity | Proposed Mechanistic Studies |

| Anticancer | Target identification, enzyme inhibition assays (e.g., kinases, topoisomerases), analysis of apoptosis and cell cycle arrest. researchgate.netnih.gov |

| Anti-inflammatory | Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6), investigation of NF-κB and MAPK signaling pathways. |

| Antimicrobial | Determination of minimum inhibitory concentrations (MICs), studies on bacterial membrane permeabilization, and inhibition of microbial enzymes. nih.gov |

| Antioxidant | Evaluation of free radical scavenging activity, assessment of impact on cellular antioxidant enzymes. |

Advanced SAR and QSAR Modeling for Predictive Design and Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.netnumberanalytics.com For this compound, a systematic exploration of its SAR is a crucial next step.

Future research in this area should involve:

Systematic Analog Synthesis: As mentioned in the synthesis section, creating a focused library of this compound derivatives with modifications at various positions on both the benzofuranone and the phenyl rings.

2D- and 3D-QSAR Studies: Developing robust QSAR models using the biological activity data from the synthesized analogs. researchgate.net These models can help to identify key structural features (descriptors) that are critical for activity.

Pharmacophore Modeling: Generating pharmacophore models to define the essential three-dimensional arrangement of functional groups required for the biological activity of this compound. researchgate.net

Predictive Model Development: Utilizing the validated QSAR and pharmacophore models to predict the activity of virtual compounds, thereby guiding the design and prioritization of new, more potent, and selective analogs for synthesis.

The table below summarizes the key aspects of a proposed SAR and QSAR workflow for this compound:

| Modeling Technique | Objective | Required Data | Potential Outcome |

| SAR Analysis | Identify key functional groups and substitution patterns influencing activity. | Biological activity data for a series of analogs. | Qualitative understanding of structure-activity relationships. |

| 2D-QSAR | Correlate 2D structural descriptors with biological activity. | A diverse set of compounds with measured activity. | A predictive mathematical model for activity estimation. |

| 3D-QSAR | Relate 3D molecular fields (steric, electrostatic) to activity. | Aligned structures of active compounds. | A 3D map highlighting regions favorable or unfavorable for activity. |

| Pharmacophore Modeling | Define the essential 3D features for receptor binding. | Structures of several active compounds. | A 3D query for virtual screening and lead design. |

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers an unprecedented opportunity to understand the global effects of a compound on a biological system. azolifesciences.comnih.gov Applying these technologies to study the effects of this compound would provide a holistic view of its mechanism of action and potential off-target effects.

Future research directions in this domain include:

Transcriptomics: Using RNA-sequencing to analyze the changes in gene expression in cells or tissues treated with this compound. This can reveal the cellular pathways that are modulated by the compound.

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of the compound.

Metabolomics: Analyzing the metabolic profile of cells or organisms after treatment with this compound to understand its impact on metabolic pathways.

Multi-Omics Integration: The true power of this approach lies in the integration of data from multiple omics layers. nih.govfrontiersin.org This can reveal complex regulatory networks and provide a more complete picture of the compound's biological impact.

A proposed multi-omics workflow for this compound is outlined below:

| Omics Technology | Information Gained | Potential Application |

| Transcriptomics (RNA-Seq) | Changes in gene expression profiles. | Identification of regulated pathways and potential biomarkers. |

| Proteomics | Alterations in protein abundance and modifications. | Understanding downstream effects and identifying protein targets. |

| Metabolomics | Perturbations in metabolic pathways. | Elucidating metabolic reprogramming and off-target effects. |

| Multi-Omics Integration | A holistic view of the compound's effects on the biological system. | Construction of comprehensive mechanistic models. frontiersin.org |

Investigation into Potential Applications in Chemical Biology and Material Science

Beyond its potential therapeutic applications, the unique structure and properties of the aurone (B1235358) scaffold suggest that this compound could be a valuable tool in other scientific disciplines.

Emerging avenues for exploration include:

Chemical Biology Probes: The aurone core possesses interesting photophysical properties, including fluorescence. acs.org Future work could focus on developing this compound-based fluorescent probes for imaging specific cellular components or processes. By conjugating it to targeting moieties, it could be used for selective labeling in complex biological systems.

Photoswitches: Some related hemi-indigoid compounds exhibit photoswitching properties. nih.gov Investigating whether this compound or its derivatives can be engineered to function as molecular photoswitches could open up applications in photopharmacology and smart materials.

Advanced Materials: The planar structure and potential for self-assembly of aurone derivatives could be exploited in the development of novel organic materials. purkh.com This could include applications in organic electronics, sensors, or as components in polymers with specific optical or electronic properties. uobabylon.edu.iqextrica.com

The table below lists potential non-therapeutic applications for this compound:

| Field of Application | Potential Role of this compound | Key Research Area |

| Chemical Biology | Fluorescent probe for bioimaging. acs.org | Synthesis of functionalized and targeted derivatives. |

| Photopharmacology | Scaffold for developing photoswitchable drugs. | Investigation of photoisomerization and biological activity upon irradiation. |

| Material Science | Building block for organic electronic materials or smart polymers. purkh.comuobabylon.edu.iqextrica.com | Study of self-assembly, conductivity, and photophysical properties in the solid state. |

Q & A

Q. What are the validated synthetic routes for 4'-Methyl-aurone, and how can purity be ensured?

The synthesis typically involves Claisen-Schmidt condensation between 4-methylacetophenone and a substituted benzaldehyde derivative under basic conditions. To ensure purity:

- Use high-performance liquid chromatography (HPLC) with a C18 column and methanol-water gradient elution for purification .

- Characterize intermediates and final products via -NMR (400 MHz, CDCl) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Report melting points (±0.5°C accuracy) and UV-Vis spectra (λ) for reproducibility .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and logP determination via octanol-water partitioning .

- Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions, analyzed via LC-MS .

- Crystallinity : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify polymorphic forms .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound in antioxidant assays be systematically addressed?

- Standardize assay conditions : Use identical DPPH/ABTS radical concentrations, pH, and temperature across studies. Include quercetin as a positive control .

- Control solvent effects : Compare activity in DMSO vs. ethanol, as solvent polarity impacts radical scavenging efficiency .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to evaluate inter-study variability, reporting p-values and confidence intervals .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic profile?

- In silico modeling : Use SwissADME or ADMETLab 2.0 to predict bioavailability, CYP450 metabolism, and blood-brain barrier permeability .

- Docking studies : Employ AutoDock Vina with crystal structures of target enzymes (e.g., COX-2 or MAO-B) to rationalize bioactivity .

- MD simulations : Run 100 ns molecular dynamics simulations (GROMACS) to assess ligand-protein stability and binding free energies (MM-PBSA) .

Q. How should researchers design dose-response studies to minimize cytotoxicity false positives?

- Cell line selection : Use primary cells (e.g., human hepatocytes) alongside immortalized lines (e.g., HepG2) to compare specificity .

- Time-resolved assays : Measure IC at 24, 48, and 72 hours to distinguish acute toxicity from sustained effects .

- Counter-screens : Include lactate dehydrogenase (LDH) release and ATP quantification to differentiate apoptosis from necrosis .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Fit data to sigmoidal curves (GraphPad Prism) using four-parameter logistic regression. Report R, EC, and Hill slopes .

- Apply Grubbs’ test to exclude outliers in triplicate measurements .

- Use hierarchical clustering (Python SciPy) to group biological replicates and reduce batch effects .

Q. How can researchers address inconsistencies in reported solubility values for this compound?

- Inter-laboratory calibration : Share reference samples between labs to standardize instrumentation (e.g., HPLC column batches) .

- Meta-analysis : Pool data from ≥5 studies, applying random-effects models to calculate weighted mean solubility with 95% CI .

- Probe excipient effects : Test solubility in cyclodextrin/PEG complexes to identify formulation-driven variability .

Data Presentation & Reproducibility

Q. What are the best practices for documenting synthetic yields and spectral data?

- Tabulate yields (%) ± SD across three independent trials. Include NMR chemical shifts (δ, ppm), coupling constants (J, Hz), and MS m/z values .

- Deposit raw spectral data in open-access repositories (e.g., Zenodo) with DOI links .

- Disclose manufacturer details for reagents (e.g., Sigma-Aldrich, ≥98% purity) and instrumentation (e.g., Bruker Avance III HD 400 MHz) .

Q. How should conflicting mechanistic hypotheses about this compound’s activity be reconciled?

- Pathway enrichment analysis : Use STRING or KEGG to identify overrepresented targets in RNA-seq/proteomics datasets .

- Knockout/knockdown models : Validate targets (e.g., Nrf2 or NF-κB) in CRISPR-edited cell lines .

- Multivariate analysis : Apply PCA to decouple synergistic vs. antagonistic effects in multi-target assays .

Ethical & Reporting Standards

- Pre-registration : Upload experimental protocols to OSF or ClinicalTrials.gov to mitigate publication bias .

- FAIR data : Adhere to NIH guidelines for Findable, Accessible, Interoperable, and Reusable data .

- Conflict disclosure : Declare funding sources and reagent donations in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.